molecular formula C20H19FN2O4 B6579705 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049362-71-1

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B6579705
CAS No.: 1049362-71-1
M. Wt: 370.4 g/mol
InChI Key: PDYVUPLKRGJUMB-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is an ethanediamide derivative featuring a benzodioxole moiety and a cyclopropane ring substituted with a 4-fluorophenyl group. Its structural complexity arises from the juxtaposition of electron-rich (benzodioxole) and electron-deficient (4-fluorophenyl) aromatic systems, combined with the steric constraints of the cyclopropane ring. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced metabolic stability and target binding affinity, due to the rigid cyclopropane scaffold and fluorine substitution .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-15-4-2-14(3-5-15)20(7-8-20)11-23-19(25)18(24)22-10-13-1-6-16-17(9-13)27-12-26-16/h1-6,9H,7-8,10-12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYVUPLKRGJUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound includes a benzodioxole moiety, which is often associated with various pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight458.49 g/mol
Molecular FormulaC27 H23 F N2 O4
LogP5.5161
Polar Surface Area55.324 Ų
Hydrogen Bond Acceptors6

The high logP value suggests significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies indicate that it may disrupt microtubule dynamics by interacting with tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical in the development of antitumor agents.

Anticancer Properties

Research has demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies on related benzodioxole derivatives have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Insecticidal Activity

The benzodioxole moiety has also been linked to insecticidal properties. A recent study highlighted that derivatives of benzodioxole showed larvicidal activity against Aedes aegypti, a vector for several viral diseases . The compound demonstrated effective larvicidal concentrations (LC50 and LC90 values), indicating its potential as a natural insecticide.

Case Studies

  • Antitumor Activity : In vitro studies have reported that compounds similar to this compound exhibit cytotoxic effects on breast cancer cells, leading to significant reductions in cell viability at micromolar concentrations .
  • Insecticidal Efficacy : A comparative analysis of various benzodioxole derivatives revealed that those with specific substituents exhibited enhanced larvicidal activity against Aedes aegypti. The study concluded that structural modifications could optimize efficacy while minimizing toxicity to non-target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues include:

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide (): Shares the benzodioxole and 4-fluorophenyl motifs but replaces the cyclopropane with a piperazine ring.

S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones exhibit sulfonyl and fluorophenyl groups. Unlike the target compound, these derivatives lack the benzodioxole system but include sulfur-containing triazole rings, which may enhance π-π stacking interactions or metabolic liabilities .

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ():

  • Contains a cyclopropylamine group and fluorophenyl substituent but integrates a furopyridine core instead of benzodioxole.
  • The furopyridine system may confer distinct electronic properties, affecting bioavailability and target selectivity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Piperazine Analogue () S-Alkylated Triazole ()
Aromatic Systems Benzodioxole + 4-Fluorophenyl Benzodioxole + 4-Fluorophenyl Sulfonylphenyl + Difluorophenyl
Ring System Cyclopropane Piperazine Triazole
Key IR Bands C=O (~1660–1680 cm⁻¹) C=O (~1660–1680 cm⁻¹) C=S (~1243–1258 cm⁻¹)
Solubility Moderate (cyclopropane) High (piperazine basicity) Low (sulfonyl hydrophobicity)
Metabolic Stability High (fluorine + cyclopropane) Moderate (piperazine oxidation) Low (sulfonyl cleavage risk)

Research Findings and Challenges

  • Spectroscopic Validation : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the absence of thiol tautomers, similar to triazole derivatives in .
  • Synthetic Bottlenecks : Cyclopropane ring formation often requires specialized reagents (e.g., Simmons-Smith conditions), posing scalability challenges compared to piperazine or triazole synthesis .
  • Structure-Activity Relationship (SAR) : Fluorine substitution at the 4-position on the phenyl ring is critical for maintaining target affinity across all analogues, as observed in and .

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